molecular formula C11H14N2 B13288375 2-{4-[(Propan-2-yl)amino]phenyl}acetonitrile

2-{4-[(Propan-2-yl)amino]phenyl}acetonitrile

Cat. No.: B13288375
M. Wt: 174.24 g/mol
InChI Key: YVERDDKOLRJVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(Propan-2-yl)amino]phenyl}acetonitrile is an aromatic nitrile derivative featuring a phenyl ring substituted at the para position with a propan-2-yl (isopropyl) amino group.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-[4-(propan-2-ylamino)phenyl]acetonitrile

InChI

InChI=1S/C11H14N2/c1-9(2)13-11-5-3-10(4-6-11)7-8-12/h3-6,9,13H,7H2,1-2H3

InChI Key

YVERDDKOLRJVTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=C(C=C1)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Propan-2-yl)amino]phenyl}acetonitrile typically involves the reaction of 4-aminobenzyl cyanide with isopropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Propan-2-yl)amino]phenyl}acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-{4-[(Propan-2-yl)amino]phenyl}acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(Propan-2-yl)amino]phenyl}acetonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-[4-[(2RS)-2-Hydroxy-3-[(1-Methylethyl)amino]propoxy]phenyl]acetonitrile

  • Molecular Formula : C₁₄H₂₀N₂O₂
  • Key Features: Incorporates a hydroxypropoxy linker between the phenyl ring and the isopropylamino group. This introduces additional hydrogen-bonding sites (hydroxyl and ether groups), enhancing solubility in polar solvents compared to the target compound.
  • Applications : Likely serves as a precursor for β-blocker analogs or other pharmaceuticals requiring hydrophilic moieties .

2-[4-[Bis(2-Hydroxyethyl)amino]phenyl]-2-(4-Chlorophenyl)acetonitrile

  • Molecular Formula : C₁₉H₂₂ClN₃O₂ (CAS 14185-80-9)
  • Key Features: Substitution with bis(2-hydroxyethyl)amino and 4-chlorophenyl groups increases steric bulk and polarity.
  • Applications : Industrial use (e.g., agrochemicals or dyes) due to its halogenated aromatic system .

4-Isopropylphenylacetonitrile

  • Molecular Formula : C₁₁H₁₃N (CAS 4395-87-3)
  • Key Features: Lacks the amino group present in the target compound, reducing hydrogen-bonding capacity. Lower molecular weight (159.23 g/mol) and density (0.960 g/mL) suggest higher volatility.
  • Applications: Intermediate in fragrance synthesis or non-polar polymer modifications .

2-(Methylamino)-2-[4-(Propan-2-yl)phenyl]acetonitrile

  • Molecular Formula : C₁₂H₁₆N₂ (MW 188.27 g/mol)
  • Key Features: Methylamino substitution on the acetonitrile carbon creates a secondary amine, altering electronic distribution and basicity compared to the target compound’s phenyl-bound amine.
  • Applications: Potential use in chiral ligand synthesis or bioactive molecule development .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Density (g/mL) Solubility Trends
Target Compound (Inferred) C₁₁H₁₃N₂* ~177.24* Phenyl-isopropylamino, nitrile N/A Moderate polarity
2-[4-(Hydroxypropoxy)phenyl]acetonitrile C₁₄H₂₀N₂O₂ 248.32 Hydroxypropoxy, isopropylamino N/A High (polar solvents)
2-[4-(Bis-hydroxyethyl)amino]chlorophenyl C₁₉H₂₂ClN₃O₂ 365.85 Bis-hydroxyethylamino, 4-Cl-phenyl N/A Moderate (aqueous/organic)
4-Isopropylphenylacetonitrile C₁₁H₁₃N 159.23 Isopropylphenyl, nitrile 0.960 Low (non-polar solvents)
2-(Methylamino)-isopropylphenyl C₁₂H₁₆N₂ 188.27 Methylamino, isopropylphenyl N/A Moderate (polar aprotic)

*Inferred from structural analysis.

Biological Activity

2-{4-[(Propan-2-yl)amino]phenyl}acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl ring substituted with an isopropylamino group and a nitrile functional group. This structural arrangement is significant for its interaction with biological targets.

The biological activity of 2-{4-[(Propan-2-yl)amino]phenyl}acetonitrile is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may modulate various physiological pathways, leading to therapeutic effects. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor binding.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-{4-[(Propan-2-yl)amino]phenyl}acetonitrile exhibit significant anticancer properties. For instance, structural analogs have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation:

CompoundCell LineIC50 (nM)
Compound AMCF-7 (Breast)45
Compound BHCT-116 (Colon)48
Compound CHepG-2 (Liver)46

These findings suggest that the compound may possess similar anticancer properties due to its structural similarities.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that derivatives containing the isopropylamino moiety exhibit enhanced activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized below:

CompoundBacteria TypeMIC (µg/mL)
Compound DStaphylococcus aureus32
Compound EEscherichia coli16

These results highlight the potential of 2-{4-[(Propan-2-yl)amino]phenyl}acetonitrile in developing new antimicrobial agents.

Case Studies

  • Study on Enzyme Inhibition : A recent study explored the inhibition of acetylcholinesterase (AChE) by compounds related to 2-{4-[(Propan-2-yl)amino]phenyl}acetonitrile. The results indicated that certain derivatives could effectively inhibit AChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
  • Cytotoxicity Assessment : In vitro assessments demonstrated that the compound induced apoptosis in cancer cells through mitochondrial pathways. Flow cytometry analyses revealed a significant increase in early and late apoptotic cells upon treatment with the compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.